

# 2-(Benzylxy)phenol IUPAC name and synonyms

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## Compound of Interest

Compound Name: **2-(Benzylxy)phenol**

Cat. No.: **B123662**

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## A Technical Guide to 2-(Benzylxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-(Benzylxy)phenol**, a key organic intermediate. It covers its chemical identity, physicochemical properties, detailed synthesis protocols, and common reaction pathways, presented in a format tailored for scientific and research applications.

## Chemical Identity and Nomenclature

**2-(Benzylxy)phenol** is an aromatic organic compound classified as a mono-benzylated ether of catechol.

- IUPAC Name: 2-(phenylmethoxy)phenol[1][2]
- Common Synonyms: Catechol Monobenzyl Ether, 2-phenylmethoxyphenol[1][3]
- CAS Number: 6272-38-4[1][4]

## Physicochemical Properties

The quantitative properties of **2-(Benzylxy)phenol** are summarized in the table below. This data is essential for its application in experimental design, including reaction setup and purification processes.

Property	Value	Source(s)
Molecular Formula	C <sub>13</sub> H <sub>12</sub> O <sub>2</sub>	[1][4]
Molecular Weight	200.23 g/mol	[1][4]
Appearance	Colorless to light yellow/orange clear liquid	[2][3][5]
Boiling Point	335.5 °C at 760 mmHg	[2]
Density	1.143 g/mL at 25 °C	[5][6]
Refractive Index	n <sub>20/D</sub> 1.591	[5][6]
Purity (Typical)	≥96%	[5][6]
Common Impurities	<3% Catechol	[5][6]

## Experimental Protocols

Detailed methodologies for the synthesis of **2-(Benzylxy)phenol** and its subsequent conversion to a hydroquinone derivative are provided below.

### Synthesis of **2-(Benzylxy)phenol** via Williamson Ether Synthesis

This protocol describes the preparation of **2-(Benzylxy)phenol** from catechol and benzyl chloride, following the principles of the Williamson ether synthesis. This reaction proceeds via an SN<sub>2</sub> mechanism, where a phenoxide ion acts as a nucleophile to displace a halide from the benzyl group.[6][7]

Materials:

- Catechol (1,2-dihydroxybenzene)
- Benzyl chloride
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous

- N,N-Dimethylformamide (DMF), anhydrous
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add catechol (1.0 equivalent) and anhydrous DMF.
- Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the flask. Stir the suspension at room temperature for 20 minutes.
- Alkylation: Slowly add benzyl chloride (1.0 equivalent) to the reaction mixture dropwise at room temperature.
- Reaction: Heat the mixture to 80°C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
- Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated  $\text{NaHCO}_3$  solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography to yield pure **2-(Benzylxy)phenol**.

# Conversion to 2-(BenzylOxy)hydroquinone via Oxidation-Reduction

**2-(BenzylOxy)phenol** can be converted to 2-(benzylOxy)hydroquinone, a useful intermediate. This is typically a two-step process involving an initial oxidation to the corresponding p-benzoquinone, followed by a reduction to the hydroquinone.[8]

## Step A: Oxidation to Benzoquinone Derivative

### Materials:

- **2-(BenzylOxy)phenol**
- Methanol
- Copper(II) nitrate ( $\text{Cu}(\text{NO}_3)_2$ )
- Sodium nitrate ( $\text{NaNO}_3$ )

### Procedure:

- Catalyst Preparation: Prepare the oxidation catalyst by mixing  $\text{Cu}(\text{NO}_3)_2$  and  $\text{NaNO}_3$  in a 1:3 molar ratio.
- Reaction Setup: In a high-pressure reactor, dissolve **2-(BenzylOxy)phenol** (1.0 equivalent) in methanol. Add the prepared catalyst.
- Oxidation: Seal the reactor, pressurize with oxygen (or air), and heat to approximately 70°C. Stir vigorously for 2-4 hours.
- Isolation: Cool the reactor, release the pressure, and filter to remove the catalyst. The resulting solution containing the benzoquinone derivative is used directly in the next step.

## Step B: Reduction to Hydroquinone

### Materials:

- Solution of the benzoquinone derivative from Step A

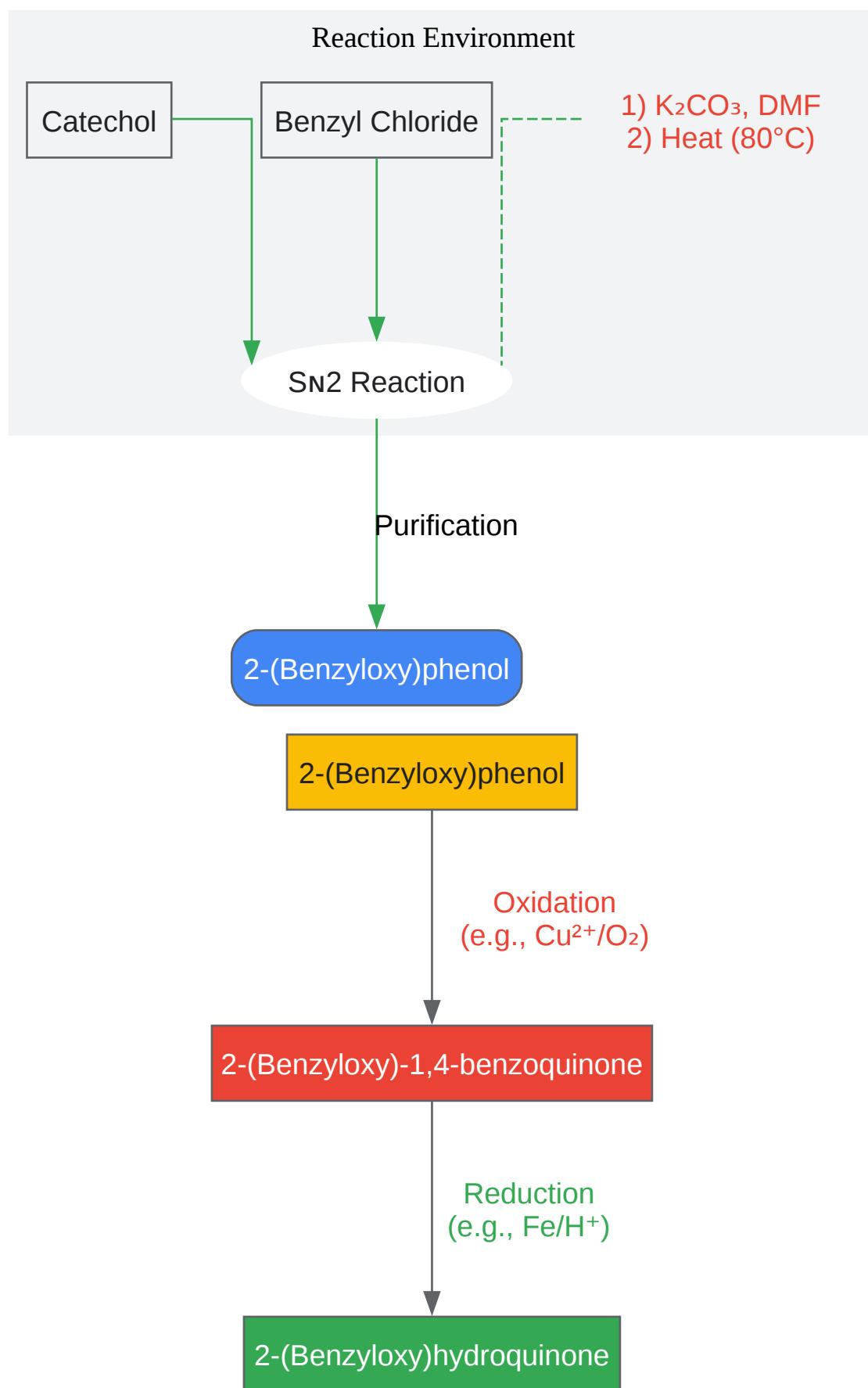
- Iron (Fe) powder
- Dilute Hydrochloric acid (HCl)

**Procedure:**

- Reduction: To the methanol solution containing the benzoquinone derivative, add iron powder (excess) and a small amount of dilute HCl to activate the reduction.
- Reaction: Stir the mixture at room temperature until the color of the quinone disappears, indicating the completion of the reduction (typically 1-3 hours).
- Workup: Filter the reaction mixture to remove excess iron powder.
- Extraction: Neutralize the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Wash, dry, and concentrate the organic extract. The crude 2-(benzyloxy)hydroquinone can be further purified by recrystallization or column chromatography.

## Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations described in this guide.



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